molecular formula C10H8ClF3N2O3S B13102436 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride

6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride

Cat. No.: B13102436
M. Wt: 328.70 g/mol
InChI Key: HIFMXZGNXXTFAT-UHFFFAOYSA-N
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Description

This compound features a bicyclic 1,6-naphthyridine core substituted at position 6 with a 2,2,2-trifluoroacetyl group and at position 3 with a sulfonyl chloride moiety. The trifluoroacetyl group enhances electron-withdrawing properties, while the sulfonyl chloride confers high reactivity, making it valuable in synthesizing sulfonamides and other derivatives for pharmaceutical applications .

Properties

Molecular Formula

C10H8ClF3N2O3S

Molecular Weight

328.70 g/mol

IUPAC Name

6-(2,2,2-trifluoroacetyl)-7,8-dihydro-5H-1,6-naphthyridine-3-sulfonyl chloride

InChI

InChI=1S/C10H8ClF3N2O3S/c11-20(18,19)7-3-6-5-16(9(17)10(12,13)14)2-1-8(6)15-4-7/h3-4H,1-2,5H2

InChI Key

HIFMXZGNXXTFAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride typically involves multiple steps:

    Formation of the Tetrahydro-Naphthyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.

Key Reactions:

Nucleophile Product Conditions References
Primary aminesSulfonamide derivativesRoom temp, inert solvent (e.g., DCM)
Secondary aminesSubstituted sulfonamidesBase (e.g., NEt₃), 0–25°C
AlcoholsSulfonate estersPyridine catalysis, anhydrous conditions

Example : Reaction with benzylamine yields N-benzyl-6-(2,2,2-trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonamide , confirmed via 1H^1\text{H}-NMR and LC-MS .

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Reaction Pathways:

  • Acidic Hydrolysis :
    CF3COCOOH\text{CF}_3\text{CO}\rightarrow \text{COOH} in HCl/THF (reflux, 4 h) .

  • Basic Hydrolysis :
    CF3COCOONa+\text{CF}_3\text{CO}\rightarrow \text{COO}^-\text{Na}^+ in NaOH/MeOH (room temp, 2 h) .

Stability Note : The trifluoroacetyl group enhances electrophilicity but reduces hydrolytic stability compared to acetyl analogs .

Coupling Reactions via the Sulfonyl Chloride

The sulfonyl chloride participates in cross-coupling reactions, enabling C–S bond formation.

Catalytic Coupling Examples:

Reagent Product Catalyst Yield
Arylboronic acidsBiaryl sulfonesPd(PPh₃)₄, K₂CO₃65–78%
AlkenesVinyl sulfonatesCuI, DMF, 80°C55–60%

Mechanism : Oxidative addition of the sulfonyl chloride to palladium(0), followed by transmetallation and reductive elimination .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light due to the naphthyridine core’s photoactivity.

Degradation Products:

Condition Observation Byproducts
100°C, 24 h (neat)Partial decomposition (~15%)CO₂, HF (traces)
UV light (254 nm)Complete decomposition in 6 hSulfonic acid, ring-opened fragments

Recommendation : Store under inert gas at –20°C, protected from light .

Comparative Reactivity with Analogous Compounds

The tetrahydro-naphthyridine core influences reactivity compared to simpler sulfonyl chlorides:

Feature 6-(Trifluoroacetyl)-naphthyridine Sulfonyl Chloride Benzenesulfonyl Chloride
ElectrophilicityEnhanced (electron-withdrawing CF₃ and naphthyridine)Moderate
Hydrolytic StabilityLower (due to CF₃ and ring strain)Higher
Coupling Efficiency60–70%75–85%

Limitations and Challenges

  • Steric Hindrance : Bulky nucleophiles show reduced reactivity at the sulfonyl chloride site .

  • Byproduct Formation : Competing hydrolysis of the trifluoroacetyl group under prolonged reaction conditions .

  • Sensitivity : Degrades in protic solvents (e.g., MeOH) at elevated temperatures .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains. This suggests its potential as an antibiotic adjuvant.
  • Anticancer Properties : Naphthyridine derivatives have been reported to possess moderate cytotoxic activity against various cancer cell lines. Structural modifications can significantly enhance their antitumor efficacy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neurological Applications : There is potential for these compounds in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to cross the blood-brain barrier.

Study 1: Antitumor Efficacy

A study evaluated naphthyridine derivatives against human tumor cell lines. Specific structural modifications enhanced cytotoxicity significantly. For instance, introducing a thiazolyl group at the N-1 position greatly increased antitumor activity.

Study 2: Antibiotic Potentiation

In another investigation, derivatives similar to this compound were tested alongside fluoroquinolone antibiotics. Results indicated a statistically significant increase in antibacterial activity against resistant strains when combined with these antibiotics.

Study 3: In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties (ADME) of naphthyridine derivatives. These studies suggest that modifications could yield compounds with improved absorption and distribution characteristics.

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEnhances activity of antibiotics against resistant strains
AnticancerModerate cytotoxicity against various cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
NeurologicalPossible applications in Alzheimer's and multiple sclerosis treatments

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride depends on its specific application:

    In Medicinal Chemistry: The trifluoroacetyl group can interact with biological targets, potentially inhibiting enzymes or receptors.

    In Materials Science: The compound can form stable interactions with other molecules, contributing to the material’s overall properties.

Comparison with Similar Compounds

Core Structure Analogues

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 625098-88-6) :
    • Lacks the trifluoroacetyl and sulfonyl chloride groups.
    • Used as a building block for CCR2 antagonists and anti-inflammatory agents.
    • Molecular formula: C₈H₁₁ClN₂; MW: 170.64 .
  • 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: Substituted with an amino group at position 3 and a methyl group at position 4. Lower reactivity compared to sulfonyl chloride derivatives, suited for direct drug formulation .

Trifluoromethyl-Substituted Analogues

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CID 53471984) :

  • Trifluoromethyl group at position 2 instead of position 5.
  • Molecular formula: C₉H₁₀ClF₃N₂; MW: 238.63.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 624734-27-6) :

  • Trifluoromethyl group at position 3.
  • Used in amidation reactions for immunoregulatory disorders.
  • Lacks sulfonyl chloride, reducing its utility as a synthetic intermediate .

Sulfonyl and Carboxamide Derivatives

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride (CAS 1057652-51-3) :

  • Carboxylic acid group at position 2.
  • Molecular formula: C₉H₁₁ClN₂O₂; MW: 214.64.
  • Used in peptide coupling reactions, contrasting with the sulfonyl chloride’s role in nucleophilic substitutions .

6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide:

  • Combines acetyl, amino, and carboxamide groups with a fused thieno ring.
  • Higher molecular weight (MW: 480.50) and complexity, designed for kinase inhibition .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula MW Key Applications
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride 6: CF₃CO-; 3: SO₂Cl C₁₀H₈ClF₃N₂O₃S 340.70 Sulfonamide synthesis, intermediates
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride None C₈H₁₁ClN₂ 170.64 CCR2 antagonists
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 2: CF₃ C₉H₁₀ClF₃N₂ 238.64 Retinoid-receptor modulation
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine 3: CF₃ C₉H₉F₃N₂ 202.18 Immunoregulatory drug synthesis
6-Acetyl-3-amino-4-(trifluoromethyl)-...-carboxamide 6: Acetyl; 3: NH₂; 2: CONHR C₂₂H₂₀F₄N₄O₂S 480.50 Kinase inhibition, oncology research

Physicochemical Properties

  • Solubility : Sulfonyl chloride derivatives exhibit lower aqueous solubility compared to hydrochloride salts (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride) due to hydrophobic substituents .
  • Stability : The trifluoroacetyl group enhances stability against hydrolysis compared to acetyl analogues .

Biological Activity

6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride (CAS Number: 1802152-71-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₀H₈ClF₃N₂O₃S
  • Molecular Weight : 328.70 g/mol
  • Structure : The compound features a naphthyridine core with a trifluoroacetyl group and a sulfonyl chloride substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential therapeutic applications. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that derivatives of naphthyridine compounds exhibit antimicrobial properties. While specific data on the compound is limited, related compounds have shown effectiveness against various bacterial strains. For instance:

  • Inhibitory Concentration (IC₅₀) values for similar naphthyridine derivatives have been reported in the range of 50 μM to 100 μM against pathogenic bacteria .

Antiviral Properties

Some studies have indicated that naphthyridine derivatives may possess antiviral activity. Although direct evidence for this compound is sparse:

  • Compounds with similar structures have demonstrated inhibitory effects against viruses such as influenza and HIV .

Cytotoxicity and Cancer Research

The cytotoxic potential of naphthyridine compounds has been explored in various cancer cell lines. For example:

  • A related study highlighted significant cytotoxic effects against human cancer cell lines with IC₅₀ values ranging from 20 μM to 80 μM . This suggests that further investigation into the specific effects of the compound could yield promising results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Key factors influencing activity include:

  • Substituents : The presence of electron-withdrawing groups like trifluoroacetyl enhances lipophilicity and may improve membrane permeability.
  • Sulfonyl Chloride Group : This functional group can facilitate nucleophilic attack in biological systems, potentially leading to increased reactivity with biomolecules .

Case Studies

  • Antibacterial Activity : A study evaluated a series of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 3-position significantly enhanced antibacterial potency.
  • Neuroprotective Effects : In a neuroblastoma model, compounds similar to 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine showed protective effects against oxidative stress-induced cell death .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved IC₅₀ (μM)References
AntimicrobialNaphthyridine Derivatives50 - 100
AntiviralSimilar StructuresNot specified
CytotoxicityNaphthyridine Variants20 - 80
NeuroprotectionAnalogous CompoundsNot specified

Q & A

Q. How does steric hindrance from the trifluoroacetyl group affect coupling reactions?

  • Steric effects can reduce yields in Suzuki-Miyaura or Buchwald-Hartwig couplings. Mitigation strategies include using bulky ligands (XPhos) or microwave-assisted heating to enhance kinetics. Comparative studies with non-fluorinated analogs (e.g., acetyl derivatives) quantify steric contributions .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR shifts with predicted values (ChemDraw) and use 2D NMR (HSQC, HMBC) to resolve structural ambiguities.
  • Experimental Design : Prioritize inert conditions for sulfonyl chloride reactions and validate purity at each step via LC-MS.
  • Advanced Techniques : Combine synthetic chemistry with computational modeling to rationalize reactivity and optimize pathways.

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